Hinokiflavone-7,7”,4”'-trimethyl ether
Description
Hinokiflavone-7,7”,4”'-trimethyl ether is a methylated derivative of hinokiflavone, a C–O–C-type biflavonoid composed of two apigenin (4′,5,7-trihydroxyflavone) units linked via an ether bond at the 8→2′′ positions . Methylation at the 7, 7′′, and 4′′′ hydroxyl groups enhances its lipophilicity and bioavailability compared to the parent compound. This modification is structurally critical, as ether-linked biflavonoids like hinokiflavone exhibit unique biological activities, including anticancer, anti-inflammatory, and antiviral properties . Hinokiflavone derivatives are primarily isolated from Selaginella species and other plants such as Rhus succedanea and Podocarpus .
Properties
CAS No. |
21919-89-1 |
|---|---|
Molecular Formula |
C33H24O10 |
Molecular Weight |
580.54 |
Synonyms |
5-Hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-7-methoxy-2-(4-methoxyphenyl)-4H-1-Benzopyran-4-one, |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Methylation and Bioactivity: Methylation at the 7 and 7′′ positions (as in this compound) is associated with enhanced anticancer activity compared to non-methylated hinokiflavone. This aligns with studies showing that methyl ethers improve membrane permeability and target binding .
- Linkage Type: C–O–C-linked biflavonoids (e.g., hinokiflavone derivatives) exhibit stronger cytotoxicity than C–C-linked analogs like amentoflavone, likely due to their conformational flexibility and interaction with enzymes like SENP1 and MMP-9 .
- Position-Specific Effects: Methylation at the 4′′′ position (in this compound) may enhance specificity for hepatocellular carcinoma, as seen in related compounds targeting SENP1 .
Mechanistic Comparisons
- Anticancer Activity: this compound inhibits SENP1, a protease regulating SUMOylation, thereby disrupting cancer cell survival pathways . Robustaflavone 7,4',7′′-trimethyl ether shows comparable cytotoxicity (IC₅₀: 12.5 µM vs. 15.8 µM for hinokiflavone derivatives) but acts via PI3K/Akt pathway inhibition .
- Anti-Metastatic Effects: Non-methylated hinokiflavone suppresses MMP-2/9 expression, reducing tumor invasion . Methylated derivatives may enhance this effect by stabilizing interactions with MMP-9’s hydrophobic pockets .
- Anti-Inflammatory Activity: Amentoflavone tetramethyl ether reduces COX-2 expression, while hinokiflavone trimethyl ether shows weaker anti-inflammatory effects, highlighting functional divergence based on methylation patterns .
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